molecular formula C14H23NO B5206285 3,5,7-trimethyl-1-adamantanecarboxamide

3,5,7-trimethyl-1-adamantanecarboxamide

Cat. No.: B5206285
M. Wt: 221.34 g/mol
InChI Key: QOKWEJPAMBATIO-UHFFFAOYSA-N
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Description

3,5,7-Trimethyl-1-adamantanecarboxamide is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure and thermal stability. The compound features three methyl groups at the 3, 5, and 7 positions of the adamantane backbone, with a carboxamide functional group (-CONH₂) at the 1-position. Adamantane derivatives are widely studied in medicinal chemistry for applications such as antiviral agents, enzyme inhibitors, and drug delivery systems due to their stability and ability to penetrate lipid membranes.

Properties

IUPAC Name

3,5,7-trimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKWEJPAMBATIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Adamantanecarboxamide Derivatives

The following analysis compares 3,5,7-trimethyl-1-adamantanecarboxamide with two structurally related compounds from the provided evidence: N-(4-ethoxyphenyl)-1-adamantanecarboxamide and N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide . Key differences in substituents, molecular properties, and hypothesized biological effects are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Adamantane Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,5,7-trimethyl -NH₂ (primary amide) C₁₄H₂₁NO 219.33 (calculated) High lipophilicity, steric hindrance
N-(4-ethoxyphenyl)-1-adamantanecarboxamide None 4-ethoxyphenyl C₁₉H₂₅NO₂ 299.41 Enhanced solubility due to ethoxy group
N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide None 3-(trifluoromethyl)phenyl C₁₈H₂₀F₃NO 323.35 Electron-withdrawing effects, metabolic stability

Key Observations

Substituent Effects on Adamantane Core

  • The 3,5,7-trimethyl substitution increases steric bulk and lipophilicity compared to unsubstituted adamantane derivatives. This may enhance membrane permeability but reduce aqueous solubility .
  • In contrast, N-(4-ethoxyphenyl)-1-adamantanecarboxamide and N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide retain the unmodified adamantane core, prioritizing interactions via the aryl amide substituents.

N-(4-ethoxyphenyl)-1-adamantanecarboxamide incorporates a 4-ethoxyphenyl group, which introduces moderate polarity (via the ethoxy -OCH₂CH₃ group) and may improve solubility in polar solvents . N-[3-(trifluoromethyl)phenyl]-1-adamantanecarboxamide features a trifluoromethyl (-CF₃) group, imparting strong electron-withdrawing effects. This could enhance metabolic stability and resistance to oxidation, a common strategy in drug design .

Molecular Weight and Bioavailability

  • The trimethyl derivative has the lowest molecular weight (219.33 g/mol), suggesting favorable pharmacokinetic properties, such as oral bioavailability.
  • The trifluoromethyl-substituted compound has the highest molecular weight (323.35 g/mol), which may limit passive diffusion but improve target specificity .

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